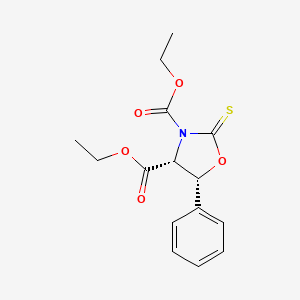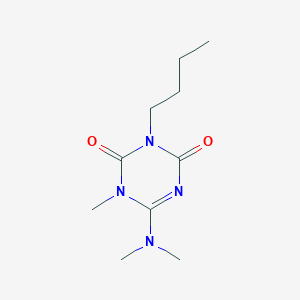
2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-chloro-4-thiocyanato-benzothiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of advanced materials such as fluorescent dyes and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
37525-32-9 |
|---|---|
Molekularformel |
C8H4ClN3S2 |
Molekulargewicht |
241.7 g/mol |
IUPAC-Name |
(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12) |
InChI-Schlüssel |
VCWIGPSNHDYZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)

![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)


![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)



